2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
Triazolopyrimidines are a class of compounds that have been studied for their potential applications in various fields . They are known to be synthesized through reactions involving carbodiimides and iminophosphoranes .
Synthesis Analysis
The synthesis of triazolopyrimidines involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, which are then reacted with hydrazine to selectively produce 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones . These compounds are further transformed to iminophosphoranes by reaction with triphenylphosphine, hexachloroethane, and triethylamine .Molecular Structure Analysis
The molecular structure of triazolopyrimidines has been verified through X-ray structure analysis .Chemical Reactions Analysis
In the synthesis process, a tandem aza-Wittig reaction of iminophosphorane with isocyanate or acyl chloride generates previously unreported 3,5-dihydro-1,2,3-triazolo[4,5-d]-1,2,4-triazolo[1,5-a]pyrimidin-9-ones .Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to be potent inhibitors ofUSP28 , a ubiquitin-specific protease .
Mode of Action
It’s known that usp28 inhibitors generally work by binding to the active site of the enzyme, thereby preventing it from interacting with its substrates .
Biochemical Pathways
Usp28 is known to play a role in the regulation of several cellular processes, including cell cycle progression and dna damage response . Therefore, inhibition of USP28 could potentially affect these pathways.
Pharmacokinetics
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to have good bioavailability .
Result of Action
Inhibition of usp28 has been associated with antiproliferative activities against various cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Future Directions
Biochemical Analysis
Biochemical Properties
2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as c-Met receptor tyrosine kinase, which is involved in various cellular processes including growth, survival, and metastasis of cancer cells . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. Additionally, it may interact with other proteins and biomolecules, influencing their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to inhibit the proliferation of cancer cells by interfering with cell signaling pathways such as the c-Met pathway . This inhibition leads to reduced cell growth, induction of apoptosis, and alterations in gene expression. The compound also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of c-Met receptor tyrosine kinase, inhibiting its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular behavior. The compound may also interact with other enzymes and proteins, either inhibiting or activating their functions, thereby contributing to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over time. Prolonged exposure may lead to adaptive responses in cells, potentially reducing its efficacy.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. The compound also influences metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific subcellular compartments or organelles. This localization is essential for its ability to modulate cellular processes and exert its biochemical effects.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c1-12-5-7-14(8-6-12)22-16(27)10-25-11-21-18-17(19(25)28)23-24-26(18)15-4-2-3-13(20)9-15/h2-9,11H,10H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONCUUAMQRCWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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